Roselipin 2B

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

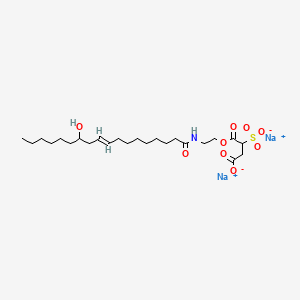

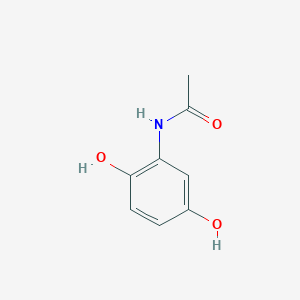

Roselipin 2B is a natural product found in Clonostachys rosea with data available.

科学的研究の応用

Structural Elucidation

Roselipin 2B's structure was elucidated using spectroscopic studies, including various NMR experiments. It is identified as a modified form of a specific type of fatty acid, with key components being D-mannose and D-arabinitol, forming its unique structure (Tabata et al., 1999).

Inhibition of Diacylglycerol Acyltransferase (DGAT)

A significant application of Roselipin 2B is its inhibition of DGAT. This inhibition was observed in enzyme assay systems using rat liver microsomes, showing IC50 values of 15 to 22 microM, making it a potential target for therapeutic uses (Tomoda et al., 1999).

Essential Core Structure for DGAT Inhibition

Further studies on Roselipin 2B reveal that its core structure, particularly the arabinitol fatty acid part, is essential for its DGAT inhibitory activity. This finding highlights the importance of its unique structure for its biological activity (Tomoda et al., 2003).

Inhibitory Potential Against CXCR3 Receptor

Roselipin 2B, along with other roselipins, has been identified as an inhibitor of the CXCR3 receptor, which is involved in inflammatory processes. This potential suggests its use in conditions where inflammation and immune response are critical factors (Ondeyka et al., 2005).

Potential in Treating Metabolic Diseases

Given the involvement of roselipins in lipid metabolism and inflammatory pathways, there is a potential application in the treatment of metabolic diseases, although direct evidence regarding Roselipin 2B in this context is not explicitly stated in the studies.

Anthelmintic Activity

Roselipin 2B has shown positive anthelmintic activity, indicating its potential as a therapeutic agent against parasitic worm infections (Ayers et al., 2010).

特性

製品名 |

Roselipin 2B |

|---|---|

分子式 |

C42H74O15 |

分子量 |

819 g/mol |

IUPAC名 |

[(2R,3R,4R)-2,3,4,5-tetrahydroxypentyl] (2E,6E,10E)-13-[(2R,3S,4S,5S,6R)-6-(acetyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-5,9-dihydroxy-2,4,6,8,10,12,14,16,18-nonamethylicosa-2,6,10-trienoate |

InChI |

InChI=1S/C42H74O15/c1-12-21(2)13-22(3)14-27(8)40(57-42-39(52)38(51)37(50)33(56-42)20-54-30(11)44)28(9)16-25(6)34(47)23(4)15-24(5)35(48)26(7)17-29(10)41(53)55-19-32(46)36(49)31(45)18-43/h15-17,21-23,26-28,31-40,42-43,45-52H,12-14,18-20H2,1-11H3/b24-15+,25-16+,29-17+/t21?,22?,23?,26?,27?,28?,31-,32-,33-,34?,35?,36-,37-,38+,39+,40?,42+/m1/s1 |

InChIキー |

NCIXLNTUPVOTSJ-QPECZNAPSA-N |

異性体SMILES |

CCC(C)CC(C)CC(C)C(C(C)/C=C(\C)/C(C(C)/C=C(\C)/C(C(C)/C=C(\C)/C(=O)OC[C@H]([C@@H]([C@@H](CO)O)O)O)O)O)O[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)COC(=O)C)O)O)O |

SMILES |

CCC(C)CC(C)CC(C)C(C(C)C=C(C)C(C(C)C=C(C)C(C(C)C=C(C)C(=O)OCC(C(C(CO)O)O)O)O)O)OC1C(C(C(C(O1)COC(=O)C)O)O)O |

正規SMILES |

CCC(C)CC(C)CC(C)C(C(C)C=C(C)C(C(C)C=C(C)C(C(C)C=C(C)C(=O)OCC(C(C(CO)O)O)O)O)O)OC1C(C(C(C(O1)COC(=O)C)O)O)O |

同義語 |

oselipin 2A roselipin 2B |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(Z)-6-bicyclo[3.2.0]hept-3-enylideneamino]-2,4-dinitroaniline](/img/structure/B1240227.png)

![(3E)-N-(3,5-dichloroanilino)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboximidoyl cyanide](/img/structure/B1240230.png)

![(2E)-3-azepan-1-yl-2-[(3-fluorophenyl)hydrazono]-3-iminopropanenitrile](/img/structure/B1240232.png)

![2,3-dimethyl-5-[(2E,6E,10E,14E,18E,22Z,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaenyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B1240235.png)

![[(3S,3'R,4'R)-5'-[(2S,3R,4S,5R)-6-[[(2E,4E,6E)-deca-2,4,6-trienoyl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-3',4,6-trihydroxy-6'-(hydroxymethyl)spiro[1H-2-benzofuran-3,2'-oxane]-4'-yl] (2E,4E,8E,10E,12E)-7-hydroxyhexadeca-2,4,8,10,12-pentaenoate](/img/structure/B1240239.png)